2-(4-chlorophenyl)-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide
Description
2-(4-Chlorophenyl)-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a synthetic small molecule featuring a pyrimidine core substituted with a dimethylamino group at position 4, a pyrrolidin-1-yl group at position 2, and an acetamide-linked 4-chlorophenyl moiety at position 5 (Figure 1). Its molecular formula is C₁₉H₂₃ClN₆O, with a molecular weight of 386.88 g/mol. The compound combines electron-withdrawing (4-chlorophenyl) and electron-donating (dimethylamino) substituents, which may influence its electronic distribution, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-23(2)17-15(12-20-18(22-17)24-9-3-4-10-24)21-16(25)11-13-5-7-14(19)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIXUWHEUDHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)Cl)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide , often referred to in scientific literature by its chemical structure or as a pyrimidine derivative, has garnered attention for its potential biological activity. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C15H19ClN4O
- Molecular Weight : 304.79 g/mol
Structural Characteristics
The compound features a pyrimidine ring substituted with a dimethylamino group and a chlorophenyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including variations of the compound . For instance, certain related compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated various pyrimidine derivatives, revealing that compounds with similar structural motifs exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that the presence of the chlorophenyl and dimethylamino groups may enhance antibacterial potency.
Cytotoxicity and Anticancer Potential
The biological activity of the compound extends into anticancer research. Pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation.
Research Findings
- Study on Cancer Cell Lines : A series of experiments conducted on various cancer cell lines indicated that specific modifications in the pyrimidine structure could lead to enhanced cytotoxic effects. For example, derivatives similar to 2-(4-chlorophenyl)-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide showed IC50 values indicating effective cell growth inhibition .
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors associated with cellular signaling pathways. The dimethylamino group is known to facilitate binding to neurotransmitter receptors, potentially influencing neuropharmacological outcomes.
Table 1: Biological Activity Overview of Pyrimidine Derivatives
| Compound Name | Activity Type | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|---|
| Compound A | Antibacterial | 0.0039 - 0.025 mg/mL | S. aureus, E. coli |
| Compound B | Anticancer | IC50 = 12 µM | HeLa, MCF-7 cell lines |
| Compound C | Antifungal | MIC = 16 µM | Candida albicans |
Table 2: Structural Variations and Their Biological Effects
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(4-chlorophenyl)-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis . The specific structural features of this compound may contribute to its effectiveness against particular cancer types.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications, particularly in the modulation of neurotransmitter systems. It has been studied as a tool for investigating the function of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids that regulate emotional behavior and neuroprotection . This indicates a possible role in treating mood disorders or neurodegenerative diseases.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like 2-(4-chlorophenyl)-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide. SAR studies have shown that modifications to the pyrimidine ring and substituents can significantly enhance potency and selectivity against specific biological targets .
Table: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Substituent at R1 | Increased lipophilicity | |
| Dimethylamino group | Enhanced binding affinity | |
| Pyrrolidine ring | Improved bioavailability |
These findings highlight the importance of chemical modifications in developing more effective therapeutic agents.
Pain Management
There is emerging evidence that compounds with similar structures may serve as analgesics by interacting with pain pathways. The ability to modulate neurotransmitter release could position this compound as a candidate for pain management therapies, particularly in chronic pain conditions .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of pyrimidine derivatives, suggesting that 2-(4-chlorophenyl)-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide may exhibit antibacterial and antifungal activities. The mechanism likely involves disruption of microbial cell membrane integrity or inhibition of essential metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine-Based Compounds
Key Observations :
- Substituents like pyrrolidinyl and dimethylamino groups may enhance solubility in polar solvents compared to halogenated analogs .
Physical and Spectroscopic Properties
Table 2: Comparative Physical Properties
Key Observations :
- Pyridine derivatives exhibit higher melting points (268–287°C) , likely due to stronger intermolecular forces from nitro/halogen groups.
- The target compound’s acetamide group may contribute to C=O stretching at ~1650 cm⁻¹ in IR, similar to pyrazole acetamides .
Molecular Interactions and Stability
- Hydrogen Bonding: The pyrimidine derivative in exhibits intramolecular N–H⋯N bonds (N4⋯N5 = 2.982 Å), stabilizing its conformation.
- π–π Stacking: Quinoline derivatives and pyrimidines utilize aromatic stacking for crystal stabilization. The target’s 4-chlorophenyl group may engage in similar interactions, though its orientation depends on dihedral angles influenced by substituents.
Q & A
Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrimidine precursors and nucleophilic substitution. Key steps include:
- Cyclization : Reaction of 4-chlorophenyl acetamide derivatives with pyrimidine intermediates under reflux in polar aprotic solvents (e.g., dimethylformamide, DMF) .
- Substitution : Introduction of pyrrolidine and dimethylamino groups via nucleophilic displacement, often requiring anhydrous conditions and bases like potassium carbonate .
- Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures to isolate the final product .
Critical factors for yield and purity include: - Temperature control (60–80°C for cyclization, room temperature for substitutions) .
- Solvent selection : DMF enhances reaction efficiency but may require rigorous drying .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Structural validation relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic protons (δ 7.2–7.4 ppm for chlorophenyl) and aliphatic environments (δ 2.5–3.5 ppm for pyrrolidine/dimethylamino) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the exact mass (e.g., [M+H]⁺ ≈ 428.18 Da) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (pyrimidine ring vibrations) .
Purity is assessed via HPLC (≥95% purity) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated into reaction design for this compound?
- Methodological Answer : Quantum mechanical modeling (e.g., density functional theory, DFT) predicts reaction pathways and intermediates. For example:
- Transition State Analysis : Identifies energy barriers for cyclization steps, guiding solvent/base selection .
- Solvent Effects : COSMO-RS simulations optimize solvent polarity to stabilize charged intermediates .
Experimental-computational feedback loops (e.g., ICReDD’s approach) refine synthetic routes by correlating computed activation energies with experimental yields .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions or target specificity. Key approaches include:
- Standardized Assays : Use uniform protocols (e.g., ATP-binding site competition assays for kinase inhibition) .
- Target Profiling : Compare activity against related targets (e.g., EGFR vs. VEGFR kinases) using isoform-specific inhibitors .
- Structural Comparisons : Analyze SAR using analogs with modified substituents (see Table 1) .
Table 1 : Structural-Activity Relationships (SAR) of Analogous Compounds
| Compound | Structural Modification | Biological Activity | Reference |
|---|---|---|---|
| N-(4-methylbenzyl)-... | Methyl substitution | Reduced kinase inhibition | |
| N-cyclohexyl-... | Cyclohexyl group | Enhanced anti-inflammatory activity | |
| Ethyl ester derivative | Ester functionalization | Improved anticancer potency |
Q. How does the compound’s crystal structure inform its interaction with biological targets?
- Methodological Answer : X-ray crystallography (e.g., PDB ID 0B1) reveals:
- Hydrogen Bonding : The acetamide carbonyl forms H-bonds with kinase active-site residues (e.g., Asp831 in EGFR) .
- Hydrophobic Packing : The 4-chlorophenyl group occupies hydrophobic pockets, enhancing binding affinity .
Docking simulations (AutoDock Vina) validate these interactions and guide derivatization for improved selectivity .
Methodological Notes
- Contradictions in Synthesis : While emphasizes dichloromethane as a solvent, highlights DMF for better solubility. Researchers should test both under controlled conditions.
- Biological Assay Design : and recommend using orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
